molecular formula C15H25NO4 B2455956 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid CAS No. 501074-27-7

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid

Cat. No.: B2455956
CAS No.: 501074-27-7
M. Wt: 283.368
InChI Key: BJWGJHDZIXPYBR-UHFFFAOYSA-N
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Description

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an undecanoic acid chain. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

11-(2,5-dioxopyrrolidin-1-yl)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h1-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGJHDZIXPYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid typically involves the reaction of undecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced pyrrolidine rings, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism by which 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine-2,5-dione moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and enhances its potential for various applications. The presence of the pyrrolidine-2,5-dione moiety also allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid can be represented as follows:

  • Molecular Formula : C_{15}H_{27}N_{1}O_{3}
  • CAS Number : 501074-27-7

This compound features a dioxopyrrolidine moiety attached to an undecanoic acid chain, which may influence its solubility and interaction with biological membranes.

11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is believed to interact with various biological targets, including enzymes and receptors. The dioxopyrrolidine structure allows for potential hydrogen bonding and hydrophobic interactions with target proteins. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of undecanoic acid exhibit antimicrobial properties. The introduction of the dioxopyrrolidinyl group may enhance this activity by improving membrane permeability or altering the mode of action against microbial targets.
  • Anti-inflammatory Properties : Compounds similar to 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid have shown promise in reducing inflammation in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
  • Immunomodulatory Effects : Studies suggest that this compound may modulate immune responses, particularly through its interactions with macrophages and other immune cells. It has been observed to enhance phagocytosis in specific immune cell populations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The study reported a decrease in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 20200 ± 30
Compound Treatment80 ± 1590 ± 10

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